2-Phenoxyethyl methylcarbamate

Description

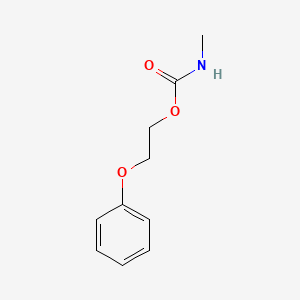

Structure

2D Structure

3D Structure

Properties

CAS No. |

21998-05-0 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-phenoxyethyl N-methylcarbamate |

InChI |

InChI=1S/C10H13NO3/c1-11-10(12)14-8-7-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

InChI Key |

XWYAEJCEJFWSNX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Phenoxyethyl Methylcarbamate

Exploration of Synthetic Pathways for 2-Phenoxyethyl Methylcarbamate Scaffolds

The construction of the this compound scaffold can be achieved through several strategic synthetic routes. These methods include building the carbamate (B1207046) moiety via transfunctionalization, derivatizing precursor molecules, and synthesizing related amide structures.

Derivatization Strategies from Precursor Compounds, e.g., 2-phenoxyethylamines

A primary method for synthesizing carbamates involves the derivatization of precursor amines. 2-Phenoxyethylamine serves as a logical starting point for creating the target compound. The conversion of amines to carbamates can be achieved through various reagents. For instance, primary aliphatic amines can react with dimethyl carbonate in supercritical CO2 to yield the corresponding methyl carbamates. core.ac.uk This process has been shown to be chemoselective, with methoxycarbonylation occurring exclusively at the aliphatic amino groups, even in the presence of other reactive functionalities like aromatic amino or hydroxyl groups. core.ac.uk Other established methods include the reaction of amines with chloroformates or the trapping of in-situ generated isocyanates with alcohols. nih.gov The Curtius rearrangement, which transforms acyl azides into an isocyanate intermediate, is another widely employed method that can be adapted for carbamate synthesis. nih.gov

Synthesis of Related Acyclic N-Methyl-N-(2-phenoxyethyl)amido Analogues

The synthesis of N-methyl-N-(2-phenoxyethyl)amido analogues involves the formation of an amide bond rather than a carbamate. This can be achieved through the N-methylation and subsequent acylation of 2-phenoxyethylamine, or by reacting N-methyl-2-phenoxyethylamine with an acylating agent. Tandem reactions have been developed for the synthesis of N-methylated amides from precursors like aldoximes using methanol as the methylating agent in the presence of a Ruthenium(II) catalyst. researchgate.net The mechanism involves an initial rearrangement of the aldoxime to a primary amide, which then undergoes condensation with formaldehyde (generated in-situ from methanol) and subsequent reduction to form the N-methyl amide. researchgate.net

Investigation of Degradative Transformation Mechanisms

The stability and breakdown of this compound are governed by its susceptibility to hydrolysis and enzymatic degradation. Understanding these pathways is crucial for determining its environmental fate and persistence.

Hydrolytic Pathways of Methylcarbamate Structures

The carbamate ester linkage is susceptible to hydrolysis under both acidic and basic conditions. nih.gov The rate and mechanism of this breakdown are key factors in the compound's stability. nih.gov

Under basic conditions, N-monosubstituted carbamates, such as the methylcarbamate structure, undergo hydrolysis to release the parent alcohol (2-phenoxyethanol), and carbamic acid. nih.gov This carbamic acid intermediate is unstable and rapidly decomposes into the corresponding amine (methylamine) and carbon dioxide. nih.gov The mechanism for monosubstituted carbamates proceeds through an isocyanate anion intermediate. nih.gov

In acidic solutions, the hydrolysis of carbamates can proceed through different mechanisms depending on the acid concentration. rsc.org Studies on various ethyl and phenyl carbamates have shown that either the AAc1 or AAc2 mechanism can prevail, involving the displacement of the protonated alkoxy or aryloxy group by water. rsc.org The rate of hydrolysis is a critical factor; for instance, carbamates designed as prodrugs must hydrolyze at an appropriate rate to release the active therapeutic agent. nih.gov

Figure 1: General Hydrolytic Degradation of a Methylcarbamate

Environmental Fate and Biogeochemical Cycling of 2 Phenoxyethyl Methylcarbamate

Environmental Transport and Distribution Modeling

The movement and ultimate distribution of 2-Phenoxyethyl methylcarbamate in the environment are dictated by its inherent physicochemical properties and interactions with different environmental compartments such as soil, water, and air.

Predicting the environmental concentration and residence time of pesticides like this compound relies on sophisticated multimedia models. oecd.org These models integrate the compound's specific properties—such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow)—with site-specific environmental parameters to simulate its behavior.

Key processes that determine the transport and distribution of carbamates include leaching, adsorption, surface runoff, and volatilization. frontiersin.orgnih.gov Generic screening models can be employed to estimate environmental release rates and concentrations on a large scale, using data on production volumes and environmental release categories. solutions-project.eu For a compound like this compound, models would predict its likelihood of adsorbing to soil organic matter, being transported with surface water runoff into rivers and lakes, or leaching through the soil profile to potentially contaminate groundwater. The accuracy of these models is contingent on the availability of precise data for the specific chemical.

Degradation in Environmental Compartments

Once released into the environment, this compound is subject to degradation by both non-biological (abiotic) and biological (biotic) processes. These processes are crucial for its removal and the reduction of its potential environmental impact.

Abiotic degradation involves the breakdown of the chemical without the involvement of living organisms, primarily through chemical hydrolysis and photolysis. researchgate.netchemistry-chemists.com

Hydrolysis : This is a significant pathway for carbamate (B1207046) degradation. It involves the cleavage of the ester bond in the molecule by a reaction with water. ambeed.com The rate of hydrolysis is highly dependent on pH, with the process being considerably faster in alkaline conditions. core.ac.uk For this compound, hydrolysis would break the ester linkage, yielding 2-phenoxyethanol (B1175444) and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes into methylamine (B109427) and carbon dioxide. nih.gov

Photolysis : Sunlight can also induce the degradation of carbamates, particularly in surface waters or on soil surfaces. core.ac.uk Studies on other aromatic carbamates show that photodegradation can occur through the absorption of UV radiation, leading to the cleavage of the carbamate structure. nih.gov The photodecomposition of related compounds like phenyl-N-methylcarbamate results in products such as phenol (B47542) and various hydroxylated benzamides, suggesting that this compound could undergo similar transformations leading to the breakdown of its aromatic and carbamate components.

Table 1: Predicted Degradation Pathways and Products of this compound

| Degradation Process | Mechanism | Primary Transformation Products | Influencing Factors |

| Abiotic Degradation | |||

| Chemical Hydrolysis | Cleavage of the carbamate ester bond by water. | 2-Phenoxyethanol, Methylcarbamic Acid (which decomposes to Methylamine + CO₂) | pH (rate increases with alkalinity), Temperature |

| Photolysis | Degradation by solar UV radiation. | Potential for cleavage of the carbamate and ether linkages, and modification of the aromatic ring. | Light intensity, Presence of photosensitizers in water |

| Biotic Degradation | |||

| Microbial Hydrolysis | Enzymatic cleavage of the carbamate ester bond by microbial hydrolases. | 2-Phenoxyethanol, Methylcarbamic Acid (which decomposes to Methylamine + CO₂) | Microbial population density and adaptation, Soil/water conditions (pH, moisture, temperature) |

| Microbial Metabolism | Further breakdown of primary products. | The aromatic ring of 2-phenoxyethanol is likely opened and metabolized. Methylamine is used as a carbon and nitrogen source. | Availability of co-substrates, Specific microbial metabolic capabilities |

The most significant route for the complete removal of carbamate pesticides from the environment is through the metabolic activity of microorganisms. frontiersin.orgresearchgate.net Soil and aquatic microbes have evolved diverse enzymatic systems capable of breaking down these synthetic compounds.

The initial and rate-limiting step in the biodegradation of N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester linkage. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. plos.orgexpasy.org This enzymatic cleavage results in the formation of the corresponding alcohol (2-phenoxyethanol) and methylcarbamic acid, which, as noted, is unstable. frontiersin.org The resulting intermediates, 2-phenoxyethanol and methylamine, are generally less toxic and can be utilized by various microorganisms as sources of carbon and nitrogen for growth, leading to their complete mineralization to CO₂, water, and ammonium. frontiersin.org

While microorganisms are the primary agents of carbamate degradation, these compounds can also exert toxic effects on them. nih.gov The mode of action for carbamate insecticides is the inhibition of acetylcholinesterase, an enzyme also present in many non-target organisms, including some microorganisms, which can disrupt their normal function. frontiersin.orgnih.gov Exposure to pesticides can lead to shifts in the structure and diversity of microbial communities. nih.gov

However, for many microbes, the metabolism of the pollutant is a detoxification mechanism. The enzymatic breakdown of the parent carbamate molecule into simpler, less toxic compounds is a survival strategy. academicjournals.org The ability of a microbial community to metabolize a pollutant like this compound is a key factor in the intrinsic bioremediation potential of a contaminated site.

Microbial communities can adapt to the presence of synthetic chemicals like pesticides. frontiersin.orgntu.ac.uk A well-documented phenomenon known as "enhanced degradation" occurs when soils with a history of carbamate application show significantly faster degradation rates in subsequent exposures. epa.gov This is due to the enrichment and selection of specific microbial strains that are highly efficient at degrading the pesticide and using it as a food source. biotech-asia.orgfrontiersin.org

The molecular basis for this adaptation lies within the microbial genes that code for detoxification enzymes. Carbamate hydrolase genes (such as mcd, cehA, and cahA) have been identified in various bacteria and are central to the degradation pathway. researchgate.net The evolution of these degradation capabilities can be accelerated by mechanisms like horizontal gene transfer, which allows for the spread of detoxification genes within the microbial community. nih.gov The primary detoxification system is the enzymatic apparatus that efficiently cleaves the carbamate bond, initiating the degradation cascade. frontiersin.orgnih.gov

Table 2: Examples of Characterized Carbamate-Degrading Enzymes

| Enzyme | Source Organism | Carbamates Degraded | Reference |

| Carbofuran Hydrolase (CahA) | Sphingomonas sp. | Carbofuran | researchgate.net |

| Methyl Carbamate Degrading (MCD) enzyme | Achromobacter sp. WM111 | Carbaryl, Carbofuran | researchgate.net |

| Carbaryl Hydrolase (CehA) | Rhizobium sp. | Carbaryl | frontiersin.org |

| Carboxylesterase (CE_Ubrb) | Metagenome (from soil) | Fenobucarb | frontiersin.orgnih.gov |

| N-methylcarbamate hydrolase | Various Gram-negative bacteria | Carbaryl, Carbofuran, Aldicarb, Oxamyl, Propoxur | expasy.org |

Biotic Degradation and Microbial Transformation Processes

Influence of Environmental Variables on Persistence and Degradation

The persistence and degradation of this compound in the environment are significantly influenced by a variety of environmental factors. These variables can alter the compound's bioavailability, the rate at which it breaks down, and its ultimate fate in ecosystems.

Impact of Physico-Chemical Conditions on Contaminant Bioavailability

The bioavailability of this compound, which describes the fraction of the chemical that is available for uptake by living organisms, is heavily dependent on the physico-chemical properties of the surrounding environment. nih.gov Key factors include soil and sediment composition, pH, and temperature.

Soil and Sediment Properties: The organic matter content of soil is a primary factor governing the sorption of carbamate pesticides. researchgate.netsemanticscholar.org Soils with higher organic carbon content tend to exhibit greater sorption of these compounds. pjoes.com This is because the uncharged regions of soil organic matter, such as alkanes and aromatic rings, provide hydrophobic sites for the pesticide to bind to. semanticscholar.org This binding, or sorption, can reduce the concentration of this compound in the soil solution, thereby decreasing its mobility and availability for microbial degradation or plant uptake. pjoes.com Clay minerals within the soil also contribute to sorption through surface adsorption. pjoes.com

The rate of desorption, or the release of the sorbed compound back into the soil solution, is also critical. Studies on related phenoxyacid herbicides have shown that a significant percentage of the sorbed amount can be desorbed, making it available for leaching and transport. pjoes.com

pH: The pH of the soil and water can influence the hydrolysis rate of carbamate pesticides. who.int While some carbamates are more stable under neutral conditions, others can hydrolyze more rapidly in either acidic or alkaline environments. who.int For instance, the hydrolysis of some N-methylcarbamates is significantly faster at higher pH values. who.int This chemical breakdown can lead to the formation of degradation products, which may have different toxicity and mobility characteristics than the parent compound. who.int

Temperature: Temperature affects several processes that control bioavailability. Higher temperatures can increase the rate of volatilization, the process by which the compound turns into a gas and enters the atmosphere. mmsl.cz Temperature also influences the rate of microbial activity, which is a key driver of biodegradation. mmsl.cz Generally, increased temperatures lead to faster degradation rates by soil microorganisms. researchgate.net

Interactive Data Table: Factors Affecting Bioavailability of Carbamate Pesticides

| Environmental Factor | Influence on Bioavailability | Primary Mechanism(s) |

| Soil Organic Matter | Decreases | Sorption/Adsorption researchgate.netpjoes.com |

| Soil pH | Variable | Hydrolysis who.int |

| Temperature | Increases | Increased microbial degradation, Volatilization mmsl.czresearchgate.net |

| Water Content | Increases | Desorption, Transport nih.gov |

Role of Climate Change in Environmental Fate Dynamics

Climate change is anticipated to have a significant and complex impact on the environmental fate of pesticides like this compound. nih.gov The primary drivers of these changes are predicted shifts in temperature and precipitation patterns. researchgate.netnih.gov

Precipitation and Hydrological Changes: Changes in rainfall patterns, including increased intensity and frequency of storm events, will alter the transport of pesticides. groundwateruk.org Increased winter rainfall could lead to wetter soils, facilitating more rapid movement of water-soluble pesticides like some carbamates through the soil profile. groundwateruk.org More intense rainfall can increase surface runoff and soil erosion, leading to the transport of pesticide-laden soil particles into surface water bodies. groundwateruk.org These events can also enhance the flushing of pesticides sorbed to colloids and sediments into aquifers, potentially contaminating groundwater. groundwateruk.org

Indirect Impacts: Beyond the direct effects on chemical processes, climate change is expected to have indirect impacts on pesticide fate. nih.gov Changes in cropping patterns in response to a changing climate could alter the types and amounts of pesticides used. groundwateruk.org Increased prevalence of pests and diseases under new climatic conditions might lead to more frequent pesticide applications. groundwateruk.orgufl.edu These shifts in land use and pest pressure could have a more significant long-term effect on the presence of pesticides in the environment than the direct impacts of climate change on their fate and transport. nih.gov

Interactive Data Table: Predicted Climate Change Impacts on this compound Fate

| Climate Change Factor | Predicted Impact on Environmental Process | Consequence for this compound |

| Increased Temperature | Accelerated volatilization and degradation researchgate.netgroundwateruk.org | Potentially reduced persistence in soil and surface water researchgate.net |

| Changes in Precipitation | Increased runoff, leaching, and soil erosion groundwateruk.org | Increased transport to surface and groundwater groundwateruk.org |

| Altered Cropping Patterns | Shift in pesticide usage groundwateruk.org | Changes in environmental loading |

| Increased Pest Pressure | More frequent applications groundwateruk.orgufl.edu | Higher potential for environmental contamination ufl.edu |

Mechanistic Research and Structure Activity Relationship Sar Studies in Non Human Biological Systems

Elucidation of Molecular Mechanisms of Action for Related Carbamates

The biological effects of carbamates are a direct consequence of their interactions with specific molecular targets within biological systems. The elucidation of these mechanisms is a key area of research, revealing how these compounds exert their influence at a molecular level.

The primary and most well-documented mechanism of action for many carbamate (B1207046) compounds, particularly those used as insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govwikipedia.orgnih.gov AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. nih.govresearchgate.net By inhibiting AChE, carbamates lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent toxic effects in target organisms. nih.govnih.gov

The interaction involves the carbamylation of a serine hydroxyl group within the active site of AChE. nih.gov This process is analogous to the mechanism of organophosphates, but with a significant difference: the carbamylated enzyme is much more prone to hydrolysis, meaning the inhibition is reversible. wikipedia.orgnih.gov The rate of this reversal, however, is substantially slower than the normal turnover of ACh by the enzyme, leading to a temporary but effective block of its function. nih.gov

Beyond AChE, research has shown that carbamates can interact with other biological targets. Some carbamate derivatives have been found to interact with melatonin (B1676174) receptors in humans. wikipedia.org In the realm of therapeutic agents, certain carbamates exhibit anticonvulsant properties, believed to be mediated through the inhibition of N-methyl-D-aspartate (NMDA) receptors and enhancement of gamma-aminobutyric acid (GABA) activity. nih.gov The muscle relaxant methocarbamol, a carbamate derivative, is thought to act by inhibiting AChE at various synapses within the nervous system. nih.gov Furthermore, some carbamate-containing drugs, such as the HIV protease inhibitor Ritonavir, demonstrate the versatility of the carbamate structure in targeting different classes of enzymes. nih.gov

Table 1: Examples of Carbamate Compounds and Their Biological Targets

| Carbamate Compound | Primary Biological Target(s) | Mechanism of Action |

|---|---|---|

| Carbaryl, Carbofuran | Acetylcholinesterase (AChE) wikipedia.orgnih.gov | Reversible inhibition via carbamylation of the active site. nih.gov |

| Rivastigmine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov | Inhibition of both enzymes to increase acetylcholine levels. nih.gov |

| Felbamate | NMDA Receptors, GABA system nih.gov | Inhibition of NMDA receptors and enhancement of GABA activity. nih.gov |

| Ritonavir | HIV Protease nih.gov | Inhibition of the enzyme, preventing viral maturation. nih.gov |

The effectiveness of a carbamate compound is intimately linked to its ability to bind to its target protein. The binding dynamics are governed by the structural complementarity between the ligand (the carbamate) and the protein's binding site. nih.gov For AChE inhibitors, a suitable fit within the enzyme's active site is a prerequisite for the carbamylation reaction to occur. nih.gov

The carbamate moiety itself has specific conformational preferences that can influence binding. It can exist in two planar conformations, syn and anti, due to the restricted rotation around the C-N bond. nih.gov The anti conformation is often energetically favored, but the energy difference can be small, allowing for a mixture of both isomers to exist. nih.gov This conformational flexibility can be a crucial factor in achieving an optimal fit within a protein's binding pocket.

X-ray crystallography has been an invaluable tool for analyzing the binding dynamics of carbamates. For instance, structural studies of HIV protease in complex with the carbamate-containing inhibitor darunavir (B192927) have revealed extensive hydrogen bonding networks with the protein's backbone, explaining its high affinity and efficacy. acs.org Similarly, studies on metalloenzymes have shown that the coordination mode of carbamate ligands to a metal center (e.g., zinc) can be controlled by factors such as electron density, which in turn affects the enzyme's activity. nih.gov

Quantitative and Qualitative Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. automate.video These studies can be both qualitative, providing a descriptive understanding, and quantitative (QSAR), using mathematical models to predict activity. automate.video

SAR studies involve the systematic modification of a lead compound's structure to enhance its potency, improve selectivity, and reduce toxicity. automate.video For carbamates, these modifications can involve changes to the alcohol/phenol (B47542) group, the amine group, or the addition of various substituents.

A classic example of SAR in action is the development of different generations of antibiotics, where structural modifications led to improved properties. automate.video In the context of carbamates, research has shown that properties like lipid solubility, structural fit to the target, and stability against detoxification enzymes are critical for insecticidal activity. nih.gov For instance, studies on ferrocene-modified tyrosine kinase inhibitors demonstrated that replacing a pyridine (B92270) ring with a ferrocenyl group could alter binding interactions and biological activity against different cell lines. mdpi.com

Comprehensive SAR campaigns on small-molecule activators of the SERCA2a Ca2+ pump, starting from natural product hits, have systematically defined the spatial and electronic requirements for activity by iteratively optimizing different parts of the molecule. acs.org This led to the identification of potent activators with indoline, benzofuran, and benzodioxole scaffolds. acs.org These studies highlight how systematic modifications can fine-tune the biological effects of a molecule, sometimes even converting an activator into an inhibitor. acs.org

Table 2: Key Findings from SAR Studies on Carbamate Derivatives

| Compound Class | Structural Modification | Biological Implication | Reference |

|---|---|---|---|

| Insecticidal Carbamates | Varied substituents on the aromatic ring | Altered binding affinity to AChE and detoxification rates. | nih.gov |

| Tyrosine Kinase Inhibitors | Replacement of a pyridyl ring with a ferrocenyl group | Altered binding interactions and inhibitory activity against cancer cell lines. | mdpi.com |

| SERCA2a Modulators | Iterative optimization of three pharmacophoric regions | Produced a range of activators, dual effectors, and inhibitors, defining key structural features for activity. | acs.org |

In modern drug discovery, computational methods are indispensable for accelerating SAR studies. nih.gov Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interactions. nih.gov This method was used to study the binding of phytochemicals to the main protease of SARS-CoV-2, helping to identify potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models go a step further by establishing a mathematical relationship between chemical structure and biological activity. researchgate.netdntb.gov.ua These models use physicochemical and molecular descriptors to predict the activity of new compounds. researchgate.net For example, QSAR studies on carbamate-appended N-alkylsulphonamides identified that parameters like molecular weight and certain topological indices were significantly correlated with their inhibitory activity against amyloid-β peptide aggregation. researchgate.net

These computational tools allow for the screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. chemrxiv.org They can also help in refining existing lead compounds by suggesting modifications that are likely to improve their properties, as seen in the optimization of F508del-CFTR correctors. mdpi.com

In Vitro Mechanistic Studies using Non-Human Biological Models

In vitro studies, conducted in a controlled environment outside of a living organism, are essential for dissecting the specific molecular mechanisms of a compound's action. nih.gov These studies often use non-human biological models such as isolated enzymes, cell cultures, or tissue preparations.

For carbamates, in vitro assays are routinely used to determine their inhibitory potency against enzymes like AChE. These assays measure the rate of enzyme activity in the presence of varying concentrations of the inhibitor, allowing for the calculation of parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-based assays provide a more complex system to study the effects of carbamates. For example, the effects of certain carbamates on the cytotoxic function of human natural killer (NK) cells have been investigated in vitro. nih.gov These studies showed that compounds like ziram (B1684391) could significantly decrease the function of highly purified NK cells over time. nih.gov

Furthermore, in vitro systems are used to assess the potential for adverse effects, such as mutagenicity. The Ames test, which uses strains of Salmonella typhimurium to detect a compound's ability to cause mutations, has been used to evaluate the mutagenic potential of certain ethyl-carbamates. nih.gov In one study, SAR analysis combined with the Ames test suggested that the tested ethyl-carbamates did not possess mutagenic activity. nih.gov These in vitro models are critical for early-stage evaluation and for providing a mechanistic basis for the observed biological activities. nih.gov

Enzyme Immunoassays and Inhibitory Potential Studies

The primary mechanism of action for carbamate insecticides is the inhibition of acetylcholinesterase (AChE). nih.govnih.gov This inhibitory activity is a result of the structural similarity of carbamates to the natural substrate of AChE, acetylcholine. The carbamate molecule binds to the active site of the enzyme, where it carbamylates the serine residue, a key component of the catalytic triad. researchgate.net This process is significantly faster than the subsequent hydrolysis to regenerate the free enzyme, leading to a temporary but effective inhibition of AChE activity.

Structure-activity relationship (SAR) studies on various carbamates have revealed key structural features that influence their inhibitory potency. For phenyl N-methylcarbamates, the position of substitution on the phenyl ring is a critical determinant of activity. Generally, meta-substituted compounds exhibit higher inhibitory activity compared to ortho- or para-substituted analogues. acs.org The nature and size of the substituent also play a significant role. For instance, increasing the branching on an alkyl carbon attached to the phenyl ring can enhance activity, with secondary alkyl groups often showing greater potency. acs.org

While specific IC₅₀ values for 2-Phenoxyethyl methylcarbamate are not reported in the available literature, studies on other carbamates demonstrate a wide range of inhibitory concentrations. For example, certain 3-(diethylaminophenyl) carbamates have shown IC₅₀ values for acetylcholinesterase inhibition as low as 1.52 µM. researchgate.net Another study on a series of carbamate derivatives reported potent AChE inhibition in the nanomolar range (0.209–0.291 nM). nih.gov These findings underscore the potent inhibitory capacity of the carbamate functional group.

Ecotoxicological Research and Ecosystem Level Considerations for 2 Phenoxyethyl Methylcarbamate

Assessment of Ecological Impacts

Evaluating the ecological impact of a chemical stressor involves moving beyond single-species laboratory tests to consider effects on the broader biological community and the intricate relationships that define an ecosystem.

The introduction of a chemical like 2-Phenoxyethyl methylcarbamate into an ecosystem can lead to significant changes in community structure. Research on similar carbamates, such as carbaryl, has shown that such compounds can pose a risk to various organisms, thereby altering community dynamics. epa.gov The assessment of community-level effects focuses on three key metrics:

Species Abundance: This refers to the number of individuals of a particular species within a community. A toxic substance can directly reduce the abundance of sensitive species through mortality or sublethal effects on reproduction. For example, carbamates are often highly toxic to aquatic invertebrates, and exposure could lead to a sharp decline in their populations. epa.gov

Community Composition: This refers to the identity of the species that make up the community. Chemical stressors can cause a shift in composition, favoring species that are physiologically more tolerant to the compound.

Studies designed to assess these impacts often involve microcosm or mesocosm experiments where controlled ecosystems are exposed to the chemical. The table below illustrates the type of data that would be collected in such a study to evaluate the community-level effects of this compound.

Table 1: Illustrative Data from a Mesocosm Study on the Community-Level Effects of this compound

| Organism Group | Metric | Control (No Chemical) | Low Concentration Exposure | High Concentration Exposure |

|---|---|---|---|---|

| Zooplankton | Abundance (individuals/L) | 1500 | 950 | 300 |

| Phytoplankton | Diversity (Shannon Index) | 2.8 | 2.9 | 2.1 |

| Benthic Invertebrates | Species Richness | 25 | 18 | 9 |

| Fish | Reproductive Success (%) | 95 | 80 | 55 |

Contaminants can induce indirect effects that ripple through an ecosystem by altering species interactions. mdpi.com These effects can be as significant as direct toxicity. The impact on trophic interactions and food web dynamics is a crucial consideration.

Bottom-Up Effects: If this compound impacts primary producers (e.g., algae) or primary consumers (e.g., herbivorous invertebrates), the effects can cascade up the food web. For instance, a reduction in aquatic invertebrate populations, a primary food source for many fish and amphibians, can lead to decreased growth and survival in these higher-trophic-level organisms. epa.gov

Top-Down Effects: Conversely, if the chemical affects predator populations, it can lead to an increase in their prey species. This release from predation pressure can alter the community structure at lower trophic levels.

Ecological Modeling and Predictive Ecotoxicology

Due to the complexity of ecosystems and the cost of large-scale experimental studies, ecological models are invaluable tools for predicting the potential effects of chemicals. epa.gov They are used in risk assessments to extrapolate from individual-level effects to population- and community-level consequences. researchgate.netresearchgate.net

A variety of models can be employed to predict the ecological risk of this compound. These models integrate data on the chemical's fate, transport, and toxicity with the biological characteristics of the species of concern. epa.gov

Population Models: These models simulate the dynamics of a population over time, incorporating factors like birth rates, death rates, and migration. They can be used to predict how chemical exposure might affect a population's long-term viability.

Toxicokinetic-Toxicodynamic (TKTD) Models: These models provide a mechanistic link between chemical exposure and effects on individuals. mdpi.com They simulate the uptake, distribution, metabolism, and excretion of a substance (toxicokinetics) and relate the internal concentration to the magnitude of the toxic effect over time (toxicodynamics).

Ecosystem Models: These are complex models that simulate the interactions between multiple species in a food web. nih.gov They can be used to explore both direct and indirect effects of a chemical on the ecosystem structure and function.

Table 2: Key Parameters for an Ecological Model Predicting the Effects of this compound on an Aquatic Food Web

| Parameter Category | Specific Parameter | Relevance to Model |

|---|---|---|

| Chemical Properties | Water Solubility, Half-life in Water/Sediment | Determines environmental exposure concentrations. |

| Toxicity Data | LC50 (Fish), EC50 (Invertebrate) | Quantifies the direct toxic effects on different species. |

| Species Life History | Reproductive Rate, Lifespan, Diet | Defines population dynamics and trophic links. |

| Ecological Interactions | Predation Rates, Competition Coefficients | Models the indirect effects cascading through the food web. |

Stoichiometric ecotoxicology is a developing field that integrates the study of elemental balances (e.g., carbon, nitrogen, phosphorus) with ecotoxicology. esf.edu This framework considers how contaminant stress and nutrient availability interact to affect organisms and ecosystems. For this compound, this approach would involve investigating:

Altered Nutrient Cycling: How the chemical's impact on key organisms (like decomposers or primary producers) affects the cycling of essential nutrients within the ecosystem.

Changes in Food Quality: Whether the stress from the chemical alters the elemental composition of primary producers, thereby affecting the nutritional quality of the food available to herbivores.

Combined Stressors: How the effects of chemical exposure are exacerbated or mitigated by nutrient limitation in the environment.

This integrated approach provides a more mechanistic understanding of how chemical contaminants can affect ecosystem-level processes. esf.edu

Microbial Ecotoxicology in Environmental Risk Assessment

Microorganisms are fundamental to ecosystem health, playing essential roles in biogeochemical cycles, decomposition, and the fate of pollutants. ifremer.frfrontiersin.org Microbial ecotoxicology, therefore, is a critical component of a comprehensive environmental risk assessment (ERA) for any chemical. europa.euresearchgate.net

The introduction of this compound into soil or aquatic environments would necessitate an evaluation of its impact on microbial communities. Key aspects of this assessment include:

Impacts on Microbial Diversity and Function: Assessing whether the chemical alters the structure and diversity of microbial communities. This can be done using modern molecular techniques. A significant shift could impair crucial ecosystem functions like nitrogen fixation or organic matter decomposition.

Pollutant Biodegradation: Investigating the role of microorganisms in the degradation and transformation of this compound. Microbes can play a key role in the natural attenuation of the compound, but the degradation process itself could potentially produce metabolites of ecotoxicological concern.

Microbial Indicators: Using microbial responses as sensitive, early-warning indicators of ecosystem stress. Changes in microbial activity or the expression of specific genes can signal an adverse environmental impact before effects are observable in larger organisms. nih.gov

Microbial Responses to Pollutants and Ecosystem Health

The application of Carbofuran to agricultural soils and its subsequent runoff into aquatic environments can elicit a range of responses from microbial populations. While Carbofuran is known for its potent insecticidal properties, its effects on non-target microorganisms are a critical area of study for understanding its total environmental impact.

Numerous bacterial and fungal species have been identified for their ability to degrade Carbofuran. This biodegradation is a key process in the environmental dissipation of the pesticide. hibiscuspublisher.com The primary mechanism of microbial degradation involves the hydrolysis of the carbamate (B1207046) ester bond, a reaction catalyzed by the enzyme carbofuran hydrolase. frontiersin.org This initial step breaks down the toxic parent compound into less harmful metabolites. frontiersin.orgresearchgate.net

The following table summarizes some of the microorganisms known to degrade Carbofuran:

| Microorganism Type | Genera | Key Findings |

| Bacteria | Pseudomonas | Utilizes Carbofuran as a sole source of carbon or nitrogen; degrades via hydrolysis. nih.gov |

| Bacteria | Flavobacterium | Degrades Carbofuran through an oxidative pathway. nih.gov |

| Bacteria | Sphingomonas | Harbors plasmids with genes for Carbofuran metabolism. oup.com |

| Bacteria | Enterobacter | Capable of complete degradation of Carbofuran, with enhanced efficiency when immobilized. nih.gov |

| Bacteria | Chryseobacterium | Transforms Carbofuran into 3-hydroxycarbofuran. nih.gov |

| Bacteria | Bacillus | Isolated from agricultural soils and shown to degrade Carbofuran. msss.com.my |

| Fungi | Aspergillus niger | Capable of degrading Carbofuran in soil environments. msss.com.my |

| Fungi | Fusarium graminearum | Identified as a Carbofuran-degrading fungus. msss.com.my |

The rate of Carbofuran degradation is influenced by several environmental factors, including pH, temperature, soil type, and moisture content. publications.gc.cawho.int For example, the half-life of Carbofuran in soil can range from 26 to 110 days, depending on these conditions. who.int The presence of other pollutants, such as heavy metals, can also impact the biodegradation process by affecting the activity of carbofuran-degrading microorganisms. ekb.eg

Integration of Microbial Endpoints in Environmental Risk Assessment Frameworks

Traditional environmental risk assessments for pesticides have primarily focused on their effects on vertebrate and invertebrate species. However, there is a growing recognition of the need to incorporate microbial endpoints into these frameworks to provide a more holistic understanding of a pesticide's ecological impact. Microbial communities are sensitive indicators of environmental stress and their responses can provide early warnings of ecosystem disruption.

For a compound like Carbofuran, integrating microbial endpoints would involve assessing its impact on key microbial processes such as nitrogen fixation, carbon cycling, and enzyme activities. A decrease in these functional parameters could signal a detrimental effect on ecosystem health long before changes in larger organisms are observed.

The development of standardized methods for evaluating the effects of pesticides on microbial communities is ongoing. Techniques such as high-throughput sequencing can provide detailed information on changes in microbial diversity and community structure following pesticide exposure. Furthermore, assays that measure specific microbial functions can offer insights into the functional redundancy and resilience of the microbial ecosystem.

Current risk assessment frameworks are beginning to acknowledge the importance of soil and aquatic microorganisms. epa.govepa.gov However, the establishment of clear regulatory guidelines for the inclusion of microbial toxicity data is still an evolving area. The goal is to develop predictive models that can extrapolate laboratory findings on microbial responses to real-world ecosystem-level consequences.

Environmental Monitoring and Surveillance Strategies

Effective environmental monitoring is crucial for tracking the fate and concentration of pesticides like Carbofuran in various environmental compartments. This surveillance provides the data necessary to assess exposure levels and ensure they remain below established safety thresholds.

Methods for Monitoring Contaminant Levels in Environmental Matrices

A variety of analytical techniques are employed to monitor Carbofuran levels in environmental matrices such as soil, water, and plant tissues. The choice of method depends on the specific matrix, the required detection limits, and the available instrumentation.

Chromatographic Methods:

Gas Chromatography (GC): GC is a widely used technique for the analysis of Carbofuran and its metabolites. acs.org It offers high sensitivity and selectivity, particularly when coupled with specific detectors like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for Carbofuran analysis. It is particularly useful for analyzing thermally labile compounds that are not suitable for GC analysis. HPLC systems are often equipped with ultraviolet (UV) or fluorescence detectors for quantification.

The following table provides a brief overview of common analytical methods for Carbofuran:

| Analytical Method | Matrix | Typical Detection Limit | Advantages |

| Gas Chromatography (GC) | Soil, Water, Plants | Low µg/kg to ng/L range | High sensitivity and selectivity. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Water, Soil | ng/L to µg/L range | Suitable for thermally unstable compounds. |

Sample Preparation:

Prior to instrumental analysis, samples typically undergo an extraction and clean-up process to isolate the Carbofuran from the complex environmental matrix and remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Environmental monitoring programs are essential for assessing the real-world distribution and persistence of Carbofuran. epa.gov Data from these programs can inform risk assessments, guide regulatory decisions, and evaluate the effectiveness of mitigation measures aimed at reducing environmental contamination. wur.nlresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenoxyethyl methylcarbamate, and how can reaction conditions be optimized?

- Methodology : The synthesis of methylcarbamates typically involves reacting phenoxyethanol with methyl isocyanate (MIC) under controlled conditions. A solvent-free or low-polarity solvent system (e.g., toluene) is preferred to minimize side reactions. Temperature should be maintained below 60°C to prevent thermal degradation of intermediates . For analogous compounds like propoxur, carbamate formation is achieved via nucleophilic substitution, requiring anhydrous conditions and catalytic bases (e.g., triethylamine) .

- Optimization : Use real-time monitoring (e.g., FTIR or HPLC) to track intermediate formation. Adjust stoichiometry of phenoxyethanol to MIC (1:1.1 molar ratio) to ensure complete conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for high-purity yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm ester and carbamate linkages. Key signals include the methyl group of the carbamate (~δ 2.8–3.1 ppm) and phenoxy aromatic protons (~δ 6.8–7.4 ppm) .

- HPLC : Reverse-phase C18 column with UV detection at 220 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time should be validated against a certified reference standard .

- Mass Spectrometry : ESI-MS in positive ion mode to observe the molecular ion peak [M+H] (expected m/z: 224.2) .

Q. What are the critical stability considerations for storing this compound?

- Storage Guidelines : Store in airtight, light-resistant containers under inert gas (N or Ar) at 4°C. Moisture and heat accelerate hydrolysis, degrading the carbamate group into phenolic byproducts .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity over 30 days. Monitor hydrolytic degradation via HPLC and compare with baseline purity .

Advanced Research Questions

Q. How can conflicting data on degradation pathways of methylcarbamates be resolved?

- Case Study : Propoxur (a structural analog) degrades via hydrolysis (pH-dependent) and photolysis. Conflicting reports on dominant pathways arise from varying experimental conditions.

- Resolution Strategy :

- Perform parallel studies under controlled pH (4–10), UV light (254 nm), and thermal stress (25–60°C).

- Use LC-MS/MS to identify degradation products (e.g., 2-isopropoxyphenol for propoxur) and quantify pathway contributions .

- Apply kinetic modeling (e.g., pseudo-first-order kinetics) to determine rate constants for each pathway .

Q. What experimental designs are suitable for studying enzyme inhibition by this compound?

- Target Enzymes : Acetylcholinesterase (AChE) is a common target for methylcarbamates.

- Protocol :

- In Vitro Assay : Use Ellman’s method with human erythrocyte AChE. Prepare substrate (acetylthiocholine iodide) and inhibitor (test compound) in phosphate buffer (pH 8.0).

- IC Determination : Pre-incubate AChE with 0.1–100 µM inhibitor for 10 min. Measure residual activity spectrophotometrically at 412 nm. Compare with positive controls (e.g., physostigmine) .

Q. How can computational tools predict the environmental fate of this compound?

- Models :

- EPI Suite : Estimate biodegradability (BIOWIN), soil adsorption (K), and aquatic toxicity.

- Molecular Dynamics : Simulate hydrolysis pathways in silico using Gaussian09 with B3LYP/6-31G(d) basis set.

Methodological Challenges and Solutions

Q. How to address low yields in carbamate synthesis?

- Root Causes : Moisture contamination, suboptimal stoichiometry, or side reactions (e.g., urea formation).

- Solutions :

- Use molecular sieves (3Å) to scavenge water.

- Employ Schlenk line techniques for anhydrous conditions.

- Replace MIC with safer alternatives (e.g., methyl carbamoyl chloride) .

Q. What advanced techniques differentiate isomeric impurities in this compound?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- X-ray Crystallography : Resolve crystal structures of isomers to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.